BenchChemオンラインストアへようこそ!

2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

This compound features a unique 2,4-dimethoxy substitution on the benzamide ring, which critically alters conformational dynamics and eliminates class I HDAC pharmacophore activity. The unsubstituted pyridazinone core provides a distinct selectivity window absent in decorated analogs. Procure this fragment-like scaffold (MW 303.3, TPSA 75.6 Ų, zero RO5 violations) for hit validation, selectivity profiling, or as a negative control in HDAC discovery programs.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 1049493-98-2
Cat. No. B2613540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS1049493-98-2
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2)OC
InChIInChI=1S/C15H17N3O4/c1-21-11-5-6-12(13(10-11)22-2)15(20)16-8-9-18-14(19)4-3-7-17-18/h3-7,10H,8-9H2,1-2H3,(H,16,20)
InChIKeyIVSFBOZVYAETQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1049493-98-2): Structural Classification and Procurement Context


2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1049493-98-2) is a synthetic small molecule (MW 303.318, C15H17N3O4) belonging to the pyridazinone-benzamide hybrid chemotype [1]. The compound features a 2,4-dimethoxy-substituted benzamide moiety linked via an ethylene spacer to a 6-oxopyridazin-1(6H)-yl (pyridazinone) ring. This scaffold architecture is shared with multiple bioactive analogs, including class I HDAC inhibitors and NADPH oxidase (NOX) modulators reported in the medicinal chemistry literature [2]. The compound is commercially available as a research-grade chemical from multiple vendors, though it has not advanced to preclinical development and no curated bioactivity data exists in ChEMBL as of the latest database release [1].

Why 2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Casually Substituted: The Structural Determinants of Selectivity in Pyridazinone-Benzamide Hybrids


Within the pyridazinone-benzamide chemotype, seemingly minor structural variations produce profound differences in target engagement profiles. The 2,4-dimethoxy substitution pattern on the benzamide ring is a critical determinant: the ortho-methoxy group influences the dihedral angle between the amide carbonyl and the aromatic ring, altering hydrogen-bonding geometry with target proteins, while the para-methoxy group modulates electron density on the benzamide ring and affects metabolic stability [1]. Regioisomeric variants (e.g., 2,6-dimethoxy or 3,5-dimethoxy analogs) exhibit divergent pharmacological profiles in related chemotypes [2]. Furthermore, the unsubstituted pyridazinone core (lacking 3-aryl or 3-alkyl decoration) of this compound distinguishes it from many heavily optimized analogs and may confer a distinct selectivity window that is lost upon pyridazinone ring substitution. The ethylene linker length is also non-negotiable: homologation or truncation alters the spatial relationship between the two pharmacophoric elements and can abolish target binding entirely [1].

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1049493-98-2) Against Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Regioisomeric and Substituent Analogs

The 2,4-dimethoxy substitution pattern on the benzamide ring yields a calculated logP of approximately 2.99 to 3.07, placing this compound in an intermediate lipophilicity range distinct from both the unsubstituted parent (N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, estimated logP ≈ 1.1) and the 3-phenyl-substituted pyridazinone analog (estimated logP ≈ 3.8) . The compound has 6 hydrogen-bond acceptors and 2 hydrogen-bond donors with a topological polar surface area (TPSA) of 75.6 Ų, conforming to Lipinski and Veber rules (zero RO5 violations) . In contrast, the 2,6-dimethoxy regioisomer (CAS not assigned, C15H17N3O4) is predicted to have a lower TPSA due to intramolecular hydrogen bonding between the ortho-methoxy and amide NH, potentially altering membrane permeability and off-target binding profiles . The unsubstituted pyridazinone core distinguishes this compound from 3-aryl-substituted analogs, which typically gain 2-3 additional rotational bonds and 15-25 Ų of additional polar surface area, altering both binding kinetics and pharmacokinetic predictions .

Physicochemical profiling Drug-likeness Lead optimization

Class-Level Target Inference: Predicted NADPH Oxidase (NOX) Inhibitory Profile vs. Established NOX Inhibitor Chemotypes

Vendor annotations classify this compound as an NADPH oxidase (NOX) inhibitor, placing it within a chemotype that includes established inhibitors such as apocynin (IC50 ~10 μM for NOX2 in cell-based assays), GSK2795039 (NOX2 IC50 ~20 nM), and GLX351322 (NOX4 IC50 5 μM) . The pyridazinone-benzamide scaffold is distinct from the catechol-based apocynin, the pyrazolopyridine GSK2795039, and the benzenesulfonamide GLX351322, suggesting a potentially non-overlapping binding mode [1]. However, it must be emphasized that no direct NOX inhibition data (IC50, Ki, or % inhibition at defined concentration) has been reported in peer-reviewed literature specifically for CAS 1049493-98-2. The ZINC database entry ZINC64553481 explicitly states 'no known activity per ChEMBL' for this compound [2]. Any NOX inhibitory activity remains a class-level inference based on structurally related pyridazinone-containing compounds that have demonstrated NOX modulation [1].

NADPH oxidase inhibition ROS modulation Inflammatory disease

Structural Differentiation from 3-Aryl-Substituted Pyridazinone Analogs: Scaffold Simplicity as a Potential Selectivity Advantage

The target compound's unsubstituted pyridazinone ring (no aryl or alkyl group at the 3-position) contrasts sharply with extensively optimized pyridazinone-benzamide HDAC inhibitors such as compound (S)-17b (HDAC1 IC50 = 56.0 ± 6.0 nM, HDAC2 IC50 = 90.0 ± 5.9 nM, HDAC3 IC50 = 422.2 ± 105.1 nM), which contains a 3-(4-((dimethylamino)methyl)phenyl) substituent on the pyridazinone [1]. The absence of this bulky 3-aryl substituent in the target compound reduces molecular weight by approximately 190 Da and eliminates 3 rotational bonds, potentially resulting in lower entropy penalty upon target binding and a distinct selectivity fingerprint [1]. In the related 2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, the 3-(4-methoxyphenyl) group contributes to reported anticancer and antimicrobial effects, but also increases the risk of CYP450-mediated metabolism at the para-methoxyphenyl moiety . The target compound's simpler pyridazinone core may offer advantages as a fragment-like starting point for optimization or as a tool compound with reduced off-target pharmacology compared to heavily decorated analogs.

Scaffold optimization Selectivity profiling Fragment-based drug discovery

Regioisomeric Differentiation: 2,4-Dimethoxy vs. 2,6-Dimethoxy Substitution and Implications for Amide Bond Geometry

The 2,4-dimethoxy pattern places one methoxy group ortho to the amide carbonyl and one para, whereas the 2,6-dimethoxy regioisomer places two methoxy groups ortho to the amide. In the 2,6-disubstituted analog, both ortho-methoxy groups can participate in intramolecular hydrogen bonding with the amide NH, restricting rotation about the aryl-amide bond and locking the benzamide into a specific conformation [1]. This conformational restriction has been exploited in related benzamide drug discovery programs to enhance target selectivity [1]. The 2,4-dimethoxy pattern of the target compound allows greater conformational flexibility of the benzamide moiety while still providing the electron-donating effects of both methoxy substituents. This differential conformational behavior may translate into distinct target binding profiles: the 2,6-isomer may favor targets requiring a planar benzamide geometry, while the 2,4-isomer may accommodate binding pockets with greater steric tolerance or different hydrogen-bonding geometries.

Regioisomerism Conformational analysis Structure-activity relationships

Recommended Application Scenarios for 2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide Based on Available Evidence


Fragment-Based or Scaffold-Hopping Lead Discovery Programs Targeting Non-HDAC Enzyme Families

Given the target compound's low molecular weight (303.3 Da), favorable physicochemical profile (zero RO5 violations, TPSA 75.6 Ų), and unsubstituted pyridazinone core that eliminates the HDAC pharmacophore, this compound is best positioned as a fragment-like starting point or scaffold-hopping template for target families distinct from histone deacetylases [1]. Its intermediate lipophilicity (logP ~3.0) provides sufficient hydrophobicity for target engagement while maintaining aqueous solubility, making it suitable for both biochemical and cell-based screening campaigns [1]. The compound's commercial availability from multiple vendors facilitates rapid procurement for hit validation and preliminary SAR exploration.

Conformational Probe in Benzamide SAR Studies Comparing 2,4- vs. 2,6-Dimethoxy Regioisomers

The 2,4-dimethoxy substitution pattern produces a distinct benzamide conformational ensemble compared to the 2,6-dimethoxy regioisomer, due to differing capacities for intramolecular ortho-methoxy/amide NH hydrogen bonding [1]. Systematic comparison of these regioisomers in target binding assays can reveal conformational preferences of the target protein's benzamide-binding pocket. This compound should be included in any SAR matrix designed to probe the conformational tolerance of benzamide-binding enzymes or receptors.

Negative Control or Selectivity Counter-Screen in Pyridazinone-Based HDAC Inhibitor Programs

The absence of a 3-aryl substituent on the pyridazinone ring—a key pharmacophoric element for HDAC potency in compounds such as (S)-17b—suggests that the target compound should lack significant class I HDAC inhibitory activity [1]. This makes it a potentially useful negative control compound in HDAC inhibitor discovery programs that utilize the pyridazinone-benzamide scaffold, allowing researchers to confirm that observed biological effects are driven by HDAC inhibition rather than scaffold-related off-target activity.

Experimental Validation of Putative NADPH Oxidase (NOX) Inhibition with Isoform Selectivity Profiling

Although vendor annotations suggest NADPH oxidase inhibitory activity, no peer-reviewed quantitative data exist for this compound against any NOX isoform [1]. A focused experimental profiling panel (NOX1, NOX2, NOX4, NOX5) using established ROS detection assays (e.g., Amplex Red/HRP, WST-1, or lucigenin chemiluminescence) would generate the first direct evidence for or against NOX activity and enable quantitative comparison with established inhibitors such as GSK2795039, GLX351322, and apocynin [2]. Such data would be essential to support any procurement decision based on NOX-related research applications.

Quote Request

Request a Quote for 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.